molecular formula C16H34S2 B1208128 Octyl disulfide CAS No. 822-27-5

Octyl disulfide

Cat. No. B1208128
CAS RN: 822-27-5
M. Wt: 290.6 g/mol
InChI Key: AROCLDYPZXMJPW-UHFFFAOYSA-N
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Description

Octyl disulfide, also known as dioctyl disulfide or di-n-octyl disulfide, is an organosulfur compound . It has a molecular formula of C16H34S2 . The compound is characterized by a compact disulfide bridge between two enethiols .


Synthesis Analysis

The synthesis of organosulfur compounds like Octyl disulfide generally employs nucleophilic substitution reactions of thiolate anions formed from thiols and bases . A study describes the use of rhodium complexes to efficiently catalyze the cleavage of S-S bonds and transfer organothio groups to organic compounds . This synthesis does not require the use of bases or organometallic reagents .


Molecular Structure Analysis

The molecular structure of Octyl disulfide consists of a compact disulfide bridge between two enethiols . The molecular weight of Octyl disulfide is 290.571 Da .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups in Octyl disulfide is a redox reaction . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .


Physical And Chemical Properties Analysis

Octyl disulfide has a molecular formula of C16H34S2 and an average mass of 290.571 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Self-Healing Elastomers

Octyl disulfide has been utilized in the development of self-healing elastomers. In a study focusing on aromatic disulfide metathesis, bis(4-aminophenyl) disulfide was effectively used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrated quantitative healing efficiency at room temperature without the need for any catalyst or external intervention (Rekondo et al., 2014).

Protein Folding Studies

In the realm of biochemistry, octyl disulfide chemistry has been applied to studies of protein folding. A notable example is the use of disulfide-bond chemistry in researching the folding, structure, and stability of proteins like bovine pancreatic ribonuclease A (RNase A). This approach helped to understand structural fluctuations in folded proteins and the role of disulfide bonds in oxidative folding processes (Wedemeyer et al., 2000).

Antibacterial Agents

Octyl disulfide derivatives have been explored as antibacterial agents. A study evaluated sixteen disulfides derived from disulfiram for their antibacterial activity against Gram-positive bacteria. The S-octylthio derivative, in particular, showed effective growth inhibition of Gram-positive bacteria and exhibited more favorable cytotoxic and metabolic parameters compared to disulfiram (Sheppard et al., 2018).

Disulfide Engineering in Proteins

Disulfide engineering, a crucial biotechnological tool, has seen the application of octyl disulfide chemistry. It's been used extensively for improving protein stability, modifying functional characteristics, and assisting in protein dynamics studies. Disulfide by Design 2.0 (DbD2) is a web-based application that emerged from this area, enhancing the original functionality of Disulfide by Design (DbD) (Craig & Dombkowski, 2013).

Nucleic Acids' Bioconjugation

In nucleic acids research, disulfide conjugation is a key tool. Disulfide-bridged conjugates of oligonucleotides with other biomolecules like peptides and proteins play a significant role in structural studies and interactions within biological systems (Stasinska et al., 2019).

Hydrogen Evolution and Catalysis

Octyl disulfide has been linked to catalytic applications, such as hydrogen evolution. Research into electro-oxidative S-H/S-H cross-coupling with hydrogen evolution developed a method to construct unsymmetrical disulfides, which are significant in various organic molecules (Huang et al., 2018).

Synthesis of Disulfide-Containing Compounds

The synthesis of disulfide-containing compounds, a common structural motif in pharmaceuticals and chemical biology, has been advanced through octyl disulfide chemistry. This approach includes methodologies for the synthesis of unsymmetrical disulfides, which have applications in biochemistry, polymer science, and other areas (Wang & Jiang, 2018).

Electrocatalytic Hydrogen Production

Octyl disulfide chemistry contributes to the field of electrocatalytic hydrogen production. Molybdenum disulfide (MoS2), with its active disulfide groups, has been studied for water-splitting applications and hydrogen generation, showcasing the potential of octyl disulfide derivatives in catalysis (Karunadasa et al., 2012).

Self-Healing Materials

Research into self-healing materials has also employed octyl disulfide chemistry. The introduction of disulfide groups in covalently cross-linked rubber enables the autonomous healing of damage, leading to the full recovery of mechanical properties. This technology has implications for coatings and other polymer applications (Canadell et al., 2011).

Safety And Hazards

Octyl disulfide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-(octyldisulfanyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROCLDYPZXMJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSSCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231614
Record name Dioctyl disulphide
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Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl disulfide

CAS RN

822-27-5
Record name Dioctyl disulfide
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Record name Octyl disulfide
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Record name Octyl disulfide
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Record name Dioctyl disulphide
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Record name Dioctyl disulphide
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Record name OCTYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
W Xu, SSQ Hee - Journal of hazardous materials, 2008 - Elsevier
The influence of collection solvents hexane and perfluorohexane on the permeation of the non-polar and non-volatile di-n-octyl disulfide (DOD) through nitrile glove material was …
Number of citations: 10 www.sciencedirect.com
W Xu, SSQ Hee - Journal of Chromatography A, 2006 - Elsevier
… The peak proved to be di-n-octyl disulfide (DOD) through retention time and mass spectral … In the present paper, di-n-octyl disulfide (DOD), whose presence was not noted in the MWF …
Number of citations: 7 www.sciencedirect.com
A Dorinson - Asle TRANSACTIONS, 1973 - Taylor & Francis
… level or di-n-octyl disulfide in oil at the 2 percent … -t-octyl disulfide a~ztl t-octyl clzloride in oil at the level I percent S-1 percent Cl rated approximately twice as well as di-t-octyl disulfide (2 …
Number of citations: 23 www.tandfonline.com
A Dorinson - ASLE TRANSACTIONS, 1971 - Taylor & Francis
… Combined additive plus Di-sec-octyl Disulfide … Wear in the presence of di-sec-octyl disulfide reaches a very high rate at 70,500 psi. The mixture of di-sec-octyl disulfide and methyl …
Number of citations: 8 www.tandfonline.com
A Dorinson - Wear, 1984 - Elsevier
… in white oil: di-toctyl disulfide, t-octyl chloride (at two concentrations) and an equimolecular mixture of di-t-octyl disulfide and t-octyl chloride (at two concentrations). The compositions …
Number of citations: 1 www.sciencedirect.com
A Dorinson, VE Broman - ASLE TRANSACTIONS, 1962 - Taylor & Francis
… Thework to be described in the present investigation is astudy of the extreme-pressure action of two aliphatic disulfides, di-tert-octyl and di-n-octyl disulfide, in relation to their chemical …
Number of citations: 38 www.tandfonline.com
T Kaimai, A Matsunaga - Analytical Chemistry, 1978 - ACS Publications
… 0.18 Di-n-octyl disulfide … n-Decyl sulfide Benzyl phenyl sulfide, n-cetyl mercaptan Diphenyl disulfide, dibenzothiophene, p-ferf-butyl thiophenol Di-n-octyl disulfide Benzothiophene …
Number of citations: 47 pubs.acs.org
WL Hawkins, H Sautter - Journal of Polymer Science Part A …, 1963 - Wiley Online Library
… For example, when a mixture of 1 mole of phenyl disulfide and 2 moles of octyl disulfide is … and octyl disulfide react at 100C. to give an appreciable yield of phenyl octyl disulfide. …
Number of citations: 56 onlinelibrary.wiley.com
L Engman, D Stern, IA Cotgreave… - Journal of the …, 1992 - ACS Publications
… 1-Octyl disulfide was prepared in analogy with a literature procedure24 byoxidation of 1-octyl mercaptan with iodine,bp 156-60 C/0.8 mmHg (lit.25 bp 178-83 eC/5 mmHg). N-…
Number of citations: 250 pubs.acs.org
A Dorinson - ASLE TRANSACTIONS, 1970 - Taylor & Francis
… The di-t-octyl disulfide used for this investigation was 2,2,4,4,7,7,9,9-octamethyl-5,6-… specific antifriction additive action to di-t-octyl disulfide, di-t-octyl tetrasulfide or t-octyl chloride. …
Number of citations: 8 www.tandfonline.com

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